molecular formula C21H24N2O4S B4693404 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No. B4693404
M. Wt: 400.5 g/mol
InChI Key: ICRYNLLXHOOOHQ-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as DMTB, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMTB belongs to the class of compounds known as benzamides and has a unique chemical structure that makes it a promising target for drug development.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed in tumors. In addition, 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is its potent anti-cancer properties. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising target for drug development. However, one of the limitations of using 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is its complex chemical structure, which can make it difficult to synthesize and purify.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of research is the development of new synthetic methods for 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, such as in the treatment of other neurological disorders or inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide and to identify potential drug targets for the development of new cancer therapies.

Scientific Research Applications

3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is in the treatment of cancer. Studies have shown that 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has potent anti-cancer properties and can inhibit the growth of cancer cells. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4-dimethoxy-N-[(E)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-26-18-9-8-15(13-19(18)27-2)20(24)22-17(14-16-7-6-12-28-16)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRYNLLXHOOOHQ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
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3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

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